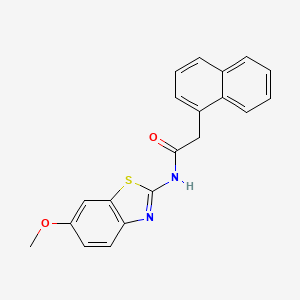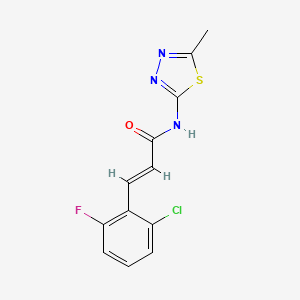![molecular formula C13H15ClF3NO2S B5771961 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B5771961.png)
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylazepane is an organic compound characterized by the presence of a sulfonyl group attached to an azepane ring, with a 4-chloro-3-(trifluoromethyl)phenyl substituent
Preparation Methods
The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylazepane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the 4-Chloro-3-(trifluoromethyl)phenyl Group: This step involves the coupling of the azepane-sulfonyl intermediate with 4-chloro-3-(trifluoromethyl)phenyl derivatives, typically through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylazepane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it may modulate receptor function by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylazepane can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl group but differs in its functional groups and reactivity.
4-Chloro-2-(trifluoromethyl)aniline: Another similar compound with a trifluoromethyl group, but with different chemical properties and applications.
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group, leading to different reactivity and applications.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2S/c14-12-6-5-10(9-11(12)13(15,16)17)21(19,20)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEDNUGAKPLXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
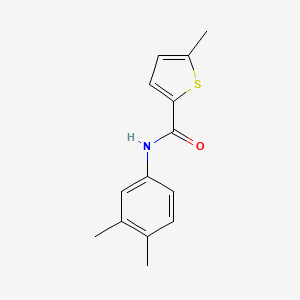
![N-[3-(acetylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5771884.png)
![3-[2-(4-Tert-butylanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5771892.png)
![ethyl 3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-2-butenoate](/img/structure/B5771898.png)
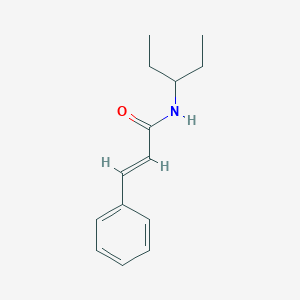
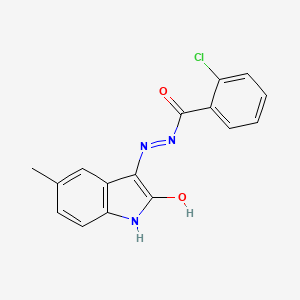
![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)
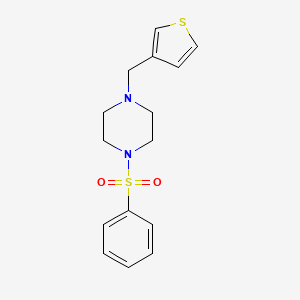
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)
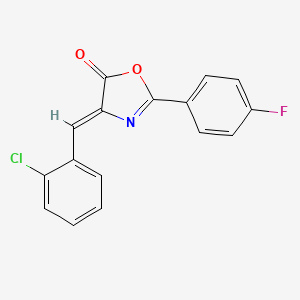
![methyl 4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5771990.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)
